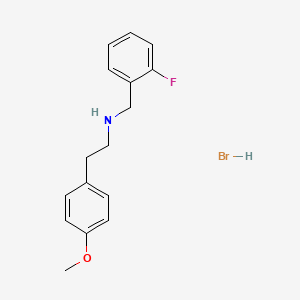

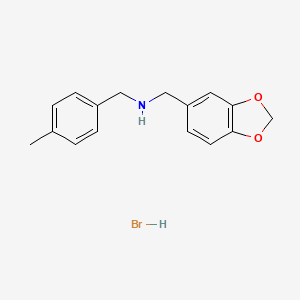

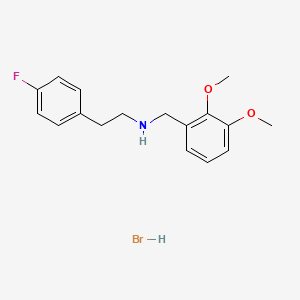

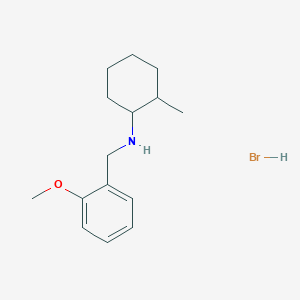

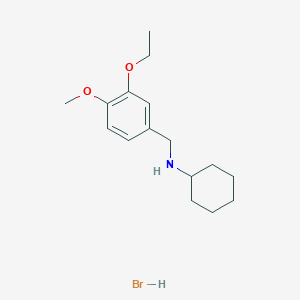

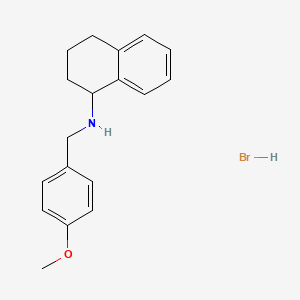

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide (also known as N,N-Dimethyl-2,5-dimethoxybenzylamine hydrobromide) is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a white crystalline powder with a melting point of 135-137°C and a molecular weight of 311.3 g/mol. N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is commonly used as a reference compound in the development of new drugs and as a reagent in various organic syntheses.

Scientific Research Applications

Synthetic Chemistry Applications

In the realm of synthetic chemistry, photosensitive protecting groups such as 2,5-dimethoxybenzyl derivatives are highlighted for their promising potential. These groups are instrumental in protecting reactive sites during chemical synthesis, allowing for more precise and controlled reactions. Amit, Zehavi, and Patchornik's review on the use of photosensitive protecting groups underscores the developmental stage of these applications and their significant promise for future synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Medicinal Chemistry and Drug Development

Naphthalimide compounds, which share structural similarities with N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, are extensively studied for their medicinal applications. These compounds interact with biological macromolecules, showing extensive potential in cancer therapy, antibacterial, antifungal, and antiviral treatments. Gong, Addla, Lv, and Zhou’s comprehensive review on heterocyclic naphthalimides outlines the current state and future directions of these compounds in medicinal chemistry, including their role as anticancer agents, diagnostic tools, and cell imaging agents (Gong, Addla, Lv, & Zhou, 2016).

Environmental Science

The removal of environmental pollutants such as naphthalene from water systems through adsorption methods is a critical area of research. Alshabib’s review on the adsorption of naphthalene using various adsorbents highlights the effectiveness of modified materials in pollutant removal and suggests the integration of adsorption with other processes for enhanced removal efficiency (Alshabib, 2021).

Advanced Materials

The development of plastic scintillators for radiation detection involves the use of naphthalene derivatives as luminescent dyes. Salimgareeva and Kolesov's review of scintillators based on polymethyl methacrylate and luminescent dyes demonstrates the potential of naphthalene derivatives in improving the characteristics of scintillators, including their efficiency, stability, and optical properties (Salimgareeva & Kolesov, 2005).

Mechanism of Action

Target of Action

A structurally similar compound, 25cn-nboh, is known to be a selective agonist for the5-HT2A receptor . This receptor is a subtype of the 5-HT (serotonin) receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep .

Mode of Action

As an agonist, N-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide would bind to its target receptor and mimic the action of the natural ligand, in this case, serotonin. This binding can trigger a series of biochemical reactions within the cell, leading to changes in cellular function .

Biochemical Pathways

phospholipase C (PLC) pathway , resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium from intracellular stores and activation of protein kinase C (PKC), respectively, leading to various downstream effects .

Pharmacokinetics

Similar compounds like 25cn-nboh are extensively metabolized in human hepatocytes, with metabolites formed via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of 25CN-NBOH is catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

Activation of the 5-ht2a receptor can lead to various cellular responses, including changes in cell morphology, gene expression, and neurotransmitter release .

properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.BrH/c1-21-16-10-11-19(22-2)15(12-16)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBNVRUSZVWSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC2CCCC3=CC=CC=C23.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrobromide; 95%](/img/structure/B6351972.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)

amine hydrobromide; 95%](/img/structure/B6352077.png)